molecular formula C41H52N8O16 B568745 SF 1126 Acetate Salt CAS No. 1186304-53-9

SF 1126 Acetate Salt

Cat. No.: B568745
CAS No.: 1186304-53-9
M. Wt: 912.907
InChI Key: FTIPIWNSNKUCHR-JAQKLANPSA-N
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Description

SF 1126 Acetate Salt is a novel compound that functions as a phosphoinositide 3-kinase inhibitor. It is a soluble conjugate of LY294002, designed to localize to the tumor vasculature in vivo. This compound is currently under investigation for its potential therapeutic applications in various forms of cancer, particularly due to its ability to inhibit the phosphoinositide 3-kinase pathway, which is often implicated in tumor growth and survival .

Preparation Methods

The synthesis of SF 1126 Acetate Salt involves the conjugation of LY294002 with a peptide-based targeting group to enhance its solubility and specificity. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

SF 1126 Acetate Salt undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of substituted products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SF 1126 Acetate Salt has a wide range of scientific research applications, including:

Mechanism of Action

SF 1126 Acetate Salt exerts its effects by inhibiting the phosphoinositide 3-kinase pathway. This pathway is crucial for cell growth, proliferation, and survival. The compound selectively inhibits all class IA isoforms of phosphoinositide 3-kinase, as well as other key members of the phosphoinositide 3-kinase superfamily, including DNA-dependent protein kinase and mechanistic target of rapamycin. By inhibiting these targets, this compound disrupts the signaling pathways that promote tumor growth and survival, leading to the induction of apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

SF 1126 Acetate Salt is unique compared to other phosphoinositide 3-kinase inhibitors due to its enhanced solubility and specificity. Similar compounds include:

This compound stands out due to its ability to target the tumor vasculature specifically, enhancing its therapeutic potential and reducing off-target effects.

Properties

CAS No.

1186304-53-9

Molecular Formula

C41H52N8O16

Molecular Weight

912.907

IUPAC Name

acetic acid;(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[4-[(2-morpholin-4-ium-4-ylidene-8-phenylchromen-4-yl)oxymethoxy]-4-oxobutanoyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoate

InChI

InChI=1S/C39H48N8O14.C2H4O2/c40-39(41)42-13-5-10-26(36(54)43-20-31(50)45-27(18-33(51)52)37(55)46-28(21-48)38(56)57)44-30(49)11-12-34(53)60-22-59-29-19-32(47-14-16-58-17-15-47)61-35-24(8-4-9-25(29)35)23-6-2-1-3-7-23;1-2(3)4/h1-4,6-9,19,26-28,48H,5,10-18,20-22H2,(H9-,40,41,42,43,44,45,46,49,50,51,52,54,55,56,57);1H3,(H,3,4)/t26-,27-,28-;/m0./s1

InChI Key

FTIPIWNSNKUCHR-JAQKLANPSA-N

SMILES

CC(=O)O.C1COCC[N+]1=C2C=C(C3=C(O2)C(=CC=C3)C4=CC=CC=C4)OCOC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)[O-]

Synonyms

N2-[4-[[[2-(4-Morpholinyl)-8-phenyl-1-benzopyrylium-4-yl]oxy]methoxy]-1,4-dioxobutyl]-L-arginylglycyl-L-α-aspartyl-L-serine Acetate (1:1)

Origin of Product

United States

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